![molecular formula C14H15N3O2S B2896242 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-51-4](/img/structure/B2896242.png)
2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 893725-51-4 . It has a molecular weight of 289.36 . The IUPAC name for this compound is { [3- (1-pyrrolidinyl)-2-quinoxalinyl]sulfanyl}acetic acid .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature.科学的研究の応用
Chemical Synthesis and Reactions
Preparation and Reactions of Pyrroloquinoxaline Derivatives : These compounds are crucial in the development of chemical synthesis techniques. For instance, the preparation and reactions of pyrrolo[1,2-a]quinoxalinesulphonic acids have been explored, demonstrating the versatility of pyrroloquinoxaline compounds in organic synthesis. Sulphonation of pyrrolo[1,2-a]quinoxaline at specific conditions yields the 2-sulphonic acid, showcasing the chemical reactivity of these structures (Cheeseman & Roy, 1969).
Synthesis of Dihydropyrroloquinoxalines : Another aspect of their application is in the synthesis of 4,5‐dihydropyrrolo[1,2‐a]quinoxalines from 1-(2-aminophenyl)pyrrole with various aldehydes, revealing their potential in creating diverse organic molecules (Abonía et al., 2001).
Biological Studies and Applications
DNA Photocleavage and Binding Studies : Research on bis(sulfanediyl)bis(tetrahydro‐5‐deazaflavin) analogs, including pyrroloquinoxaline derivatives, has demonstrated their ability to photocleave DNA and bind with bovine serum albumin (BSA), indicating potential applications in molecular biology and as therapeutic agents (Ragheb et al., 2022).
Anticancer Properties : The synthesis of new pyrrolo[1,2-a]quinoxalines with antiproliferative activity in GPER-expressing breast cancer cells highlights the therapeutic potential of these compounds. This work underscores the relevance of pyrroloquinoxaline derivatives in developing new anticancer drugs (Carullo et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for “2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
Similar compounds have been found to interact with various cell surface receptors involved in t-cell activation , suggesting potential immunomodulatory effects.
Mode of Action
Based on its structural similarity to other quinoxaline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Related compounds have been shown to inhibit the vegf-induced proliferation of human mesangial cells and the vegf-induced auto-phosphorylation of human umbilical vein endothelial cells , suggesting a potential role in angiogenesis regulation.
Result of Action
Related compounds have demonstrated anti-angiogenic effects, suggesting potential therapeutic applications in conditions characterized by abnormal blood vessel formation .
特性
IUPAC Name |
2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGQNHOGSDAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)
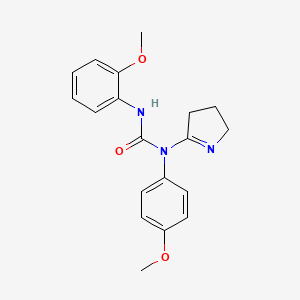
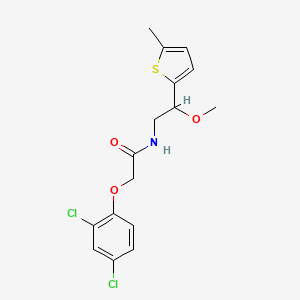
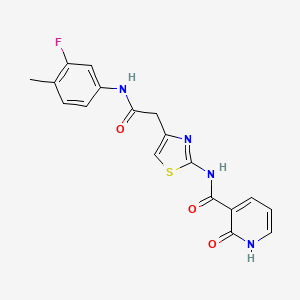
![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

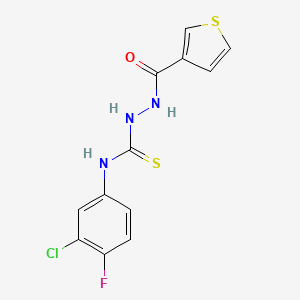
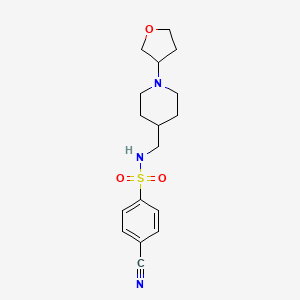

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
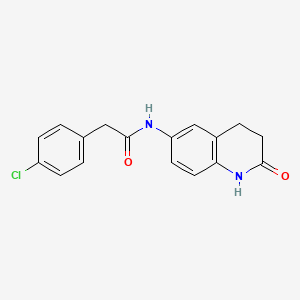
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)
